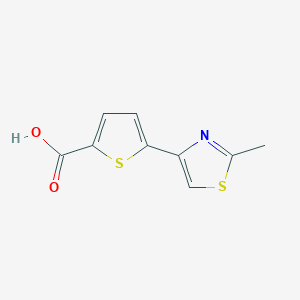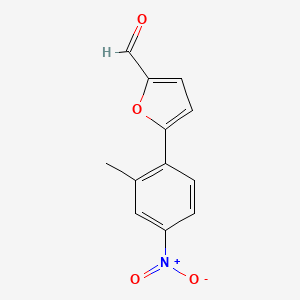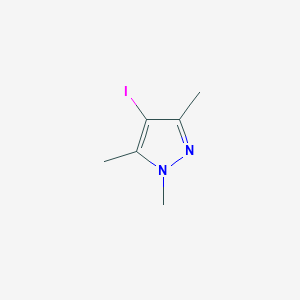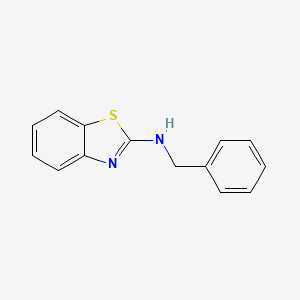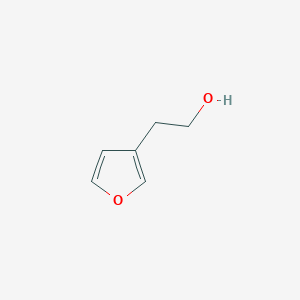
3-Furanethanol
Overview
Description
3-Furanethanol: 3-Furanmethanol or 3-Hydroxymethylfuran , is an organic compound with the molecular formula C5H6O2 . It is a colorless to pale yellow liquid with a unique natural sweet smell. This compound is soluble in water and has a relatively high density of about 1.12 g/cm³ . It is used in various industries, including food, pharmaceuticals, and cosmetics, due to its distinctive aroma and chemical properties .
Mechanism of Action
Target of Action
3-Furanethanol, also known as 3-Hydroxymethylfuran , is a compound that belongs to the class of furan
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of this compound would likely depend on factors such as its chemical structure, the route of administration, and the specific biological system in which it is present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interactions of this compound with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Furanethanol can be synthesized through several methods. One common method involves the reduction of furoic aldehyde, acid, or ester . Another method includes the reaction of furan with methanol under the action of an acid catalyst such as sulfuric acid or thionyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Furanethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: When oxidized with pyridinium chlorochromate, this compound yields furan-3-carboxaldehyde.
Reduction: The reduction of furoic aldehyde, acid, or ester can produce this compound.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Furan-3-carboxaldehyde.
Reduction: this compound itself.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-Furanethanol has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Furfuryl alcohol
- Tetrahydrofuran
- 3-Furoic acid
- Furfural
- 2-Furoic acid
- 3-Furancarboxaldehyde
Comparison: 3-Furanethanol is unique due to its specific structure and properties, such as its ability to polymerize and form cross-linked networks. This makes it particularly valuable in the production of thermosetting resins, unlike some of its similar compounds which may not possess the same polymerization capabilities .
Properties
IUPAC Name |
2-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVEGKVQYREKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348975 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53616-34-5 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


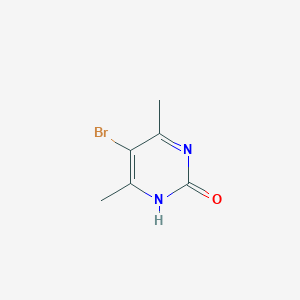

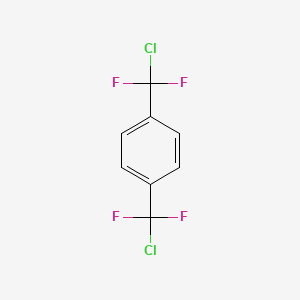
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)

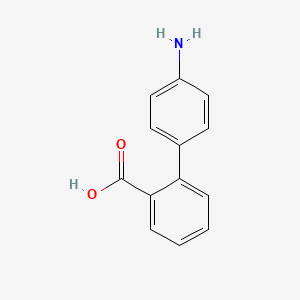
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)


![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
